(2-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

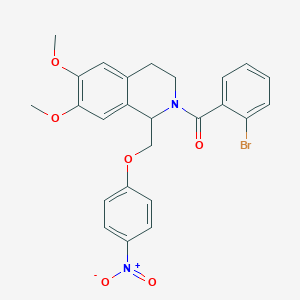

The compound “(2-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a synthetic tetrahydroisoquinoline derivative with a complex substitution pattern. Its core structure consists of a partially saturated isoquinoline scaffold (3,4-dihydroisoquinoline) substituted at the 1-position with a (4-nitrophenoxy)methyl group and at the 2-position with a (2-bromophenyl)methanone moiety. The 6,7-dimethoxy groups on the aromatic ring of the isoquinoline backbone contribute to its electron-rich character, while the 4-nitrophenoxy and 2-bromophenyl substituents introduce steric bulk and electronic diversity.

Properties

IUPAC Name |

(2-bromophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN2O6/c1-32-23-13-16-11-12-27(25(29)19-5-3-4-6-21(19)26)22(20(16)14-24(23)33-2)15-34-18-9-7-17(8-10-18)28(30)31/h3-10,13-14,22H,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJOXOOVNUIFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3Br)COC4=CC=C(C=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline core can be synthesized through a Pictet-Spengler reaction.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenylboronic acid and a suitable palladium catalyst.

Attachment of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using methoxy reagents.

Incorporation of the Nitrophenoxy Group: The nitrophenoxy group can be attached through a nucleophilic substitution reaction using a nitrophenol derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

This compound belongs to the isoquinoline class of organic compounds, which are characterized by their heterocyclic aromatic structure. The synthesis typically involves multi-step organic reactions:

- Formation of the Isoquinoline Core : This is achieved through a Pictet-Spengler reaction starting from suitable precursors like benzylamine derivatives.

- Introduction of the Bromophenyl Group : This is commonly done via a Suzuki coupling reaction with bromophenylboronic acid.

- Attachment of Dimethoxy Groups : Methylation reactions using methoxy reagents introduce the dimethoxy groups.

- Incorporation of the Nitrophenoxy Group : A nucleophilic substitution reaction is employed to attach the nitrophenoxy group.

The compound has shown potential biological activity, which can be attributed to its interactions with various molecular targets:

- Enzyme Modulation : It may inhibit or activate specific enzyme activities, impacting metabolic pathways.

- Receptor Interaction : The compound can modulate receptor functions, particularly those related to neurotransmission and cellular signaling.

- Cellular Pathway Influence : It can affect signaling pathways that regulate cell growth, apoptosis, and other critical cellular processes.

Neuropharmacological Studies

Research has indicated that derivatives of isoquinolines can act as modulators of NMDA receptors, which are critical for synaptic plasticity and memory function. The compound's structural similarities to known NMDA receptor modulators suggest it could enhance or inhibit receptor activity under certain conditions .

Antitumor Activity

Studies have explored the antitumor potential of isoquinoline derivatives. For instance, compounds similar to this one have been reported to exhibit inhibitory effects on tumor growth in various cancer models. The mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

Some isoquinoline derivatives have demonstrated antimicrobial activity against a range of pathogens. This suggests that (2-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone could be investigated for its potential as an antimicrobial agent .

Case Studies

Mechanism of Action

The mechanism of action of (2-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interaction with Receptors: Modulating receptor function.

Influence on Cellular Pathways: Affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₂₄H₂₁BrN₂O₆.

Key Observations:

Electron-Withdrawing vs. The 2-bromophenyl substituent increases steric hindrance and lipophilicity relative to the 2-fluorophenyl group in the fluorinated analog, which may influence membrane permeability .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization (e.g., nitration, bromination), whereas analogs like 2-(2-bromobenzoyl)-1,2,3,4-tetrahydroisoquinoline () require fewer steps due to minimal substitution .

Computational and Experimental Similarity Assessment

Chemical Fingerprint Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity (0.45–0.60) to analogs with shared isoquinoline cores but diverges significantly due to unique substituents like the 4-nitrophenoxy group. For example, its similarity to ’s fluorinated analog is reduced by differences in phenoxy substituents (nitro vs. methoxy) .

Graph-Based Comparison

Graph isomorphism networks (GINs) () and subgraph matching () reveal that the target compound’s (4-nitrophenoxy)methyl group creates a distinct topological motif absent in most analogs, impacting predicted binding modes in receptor-ligand simulations .

Biological Activity

The compound (2-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with potential biological activity. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy in different biological contexts.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from the isoquinoline core. Key steps include:

- Formation of the Isoquinoline Core : Utilizing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a precursor.

- Functional Group Introduction : Incorporating the bromophenyl and nitrophenoxy groups through electrophilic aromatic substitution reactions.

- Final Product Isolation : Purification techniques such as recrystallization or chromatography are used to isolate the final product with high purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the nitrophenoxy group enhances its reactivity and potential interactions with biological macromolecules.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives containing methoxy and nitro groups have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital in neurotransmission and cognitive function. Preliminary studies suggest that certain derivatives exhibit moderate inhibition of these enzymes, potentially enhancing cholinergic signaling in the brain .

Case Studies

-

Study on Neuroprotective Effects :

A study evaluated the neuroprotective properties of a related compound in models of neurodegenerative diseases. Results indicated that the compound could reduce neuronal cell death and improve cognitive function in vivo by modulating oxidative stress pathways . -

In Vitro Studies :

In vitro assays demonstrated that derivatives of this compound significantly inhibited AChE activity by over 30% at specific concentrations. This suggests potential therapeutic applications in Alzheimer's disease treatment . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR revealed that modifications to the bromophenyl and nitrophenoxy groups can significantly affect biological activity. For instance, compounds with additional electron-withdrawing groups exhibited enhanced enzyme inhibition compared to their unsubstituted counterparts .

Data Table: Biological Activities of Related Compounds

| Compound Name | AChE Inhibition (%) | Antioxidant Activity (ORAC Assay) | Notes |

|---|---|---|---|

| Compound A | 35 | Comparable to Ascorbic Acid | Neuroprotective effects observed |

| Compound B | 25 | Higher than Trolox | Effective against oxidative stress |

| Target Compound | 30 | Comparable to Resveratrol | Potential for cognitive enhancement |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone?

- The synthesis typically involves multi-step reactions:

Core dihydroisoquinoline formation : Cyclization of phenethylamine derivatives under acidic conditions, followed by N-alkylation with (4-nitrophenoxy)methyl groups.

Methanone linkage : Coupling the 2-bromophenyl moiety via Friedel-Crafts acylation or nucleophilic aromatic substitution.

- Purification methods include column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization (e.g., using ethanol/dichloromethane) to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed?

- Spectroscopic techniques :

- 1H/13C NMR : Assign peaks for bromophenyl protons (δ 7.2–7.8 ppm), methoxy groups (δ 3.8–4.0 ppm), and dihydroisoquinoline protons (δ 2.5–3.5 ppm for CH2 groups).

- IR spectroscopy : Confirm ketone (C=O stretch ~1680 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹).

Q. What preliminary biological screening assays are appropriate for this compound?

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

- Parameter screening :

- Temperature: Lower temps (0–5°C) may reduce nitro group side reactions.

- Catalysts: Use Lewis acids (e.g., AlCl3) for Friedel-Crafts acylation or Pd catalysts for cross-coupling.

- DoE (Design of Experiments) : Statistically vary solvent polarity, stoichiometry, and reaction time to identify optimal conditions .

- In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real-time .

Q. How might structural modifications enhance biological activity or reduce toxicity?

- SAR studies :

- Replace the 4-nitrophenoxy group with electron-withdrawing/-donating substituents to modulate electron density.

- Modify dihydroisoquinoline substituents (e.g., methoxy vs. hydroxy groups) to alter hydrophilicity.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., topoisomerase II) .

- In vivo toxicity : Assess metabolic stability (microsomal assays) and acute toxicity in rodent models .

Q. How should researchers address contradictory data in biological activity reports?

- Assay standardization :

- Control cell passage number, serum concentration, and incubation time in cytotoxicity assays.

- Validate purity (>98%) via orthogonal methods (HPLC, NMR) to exclude impurities as confounding factors .

- Data reconciliation : Compare protocols for differences in solvent (DMSO concentration), pH, or temperature.

- Meta-analysis : Use public databases (ChEMBL, PubChem) to cross-reference bioactivity data .

Q. What advanced techniques resolve stereochemical uncertainties in the compound’s structure?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.

- VCD (Vibrational Circular Dichroism) : Differentiate diastereomers via infrared spectroscopy.

- DFT calculations : Predict NMR chemical shifts for proposed stereoisomers and match experimental data .

Methodological Considerations

Q. How can degradation products be identified during stability studies?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- LC-MS/MS : Profile degradation products using reverse-phase chromatography coupled with high-resolution mass spectrometry.

- Kinetic modeling : Determine degradation pathways (e.g., nitro group reduction or methoxy demethylation) .

Q. What strategies validate target engagement in mechanistic studies?

- Cellular thermal shift assays (CETSA) : Confirm binding to putative protein targets by measuring thermal stability shifts.

- CRISPR/Cas9 knockout : Ablate target genes to assess loss of compound activity.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka, kd) for receptor-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.